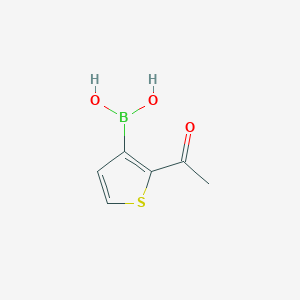

(2-Acetylthiophen-3-yl)boronic acid

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2-acetylthiophen-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO3S/c1-4(8)6-5(7(9)10)2-3-11-6/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGPYSQUEPGBHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(SC=C1)C(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675307 | |

| Record name | (2-Acetylthiophen-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36155-74-5 | |

| Record name | (2-Acetylthiophen-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of 2 Acetylthiophen 3 Yl Boronic Acid

Cross-Coupling Reactions

Cross-coupling reactions are fundamental tools in modern organic synthesis, and (2-Acetylthiophen-3-yl)boronic acid is a valuable substrate for these transformations. These reactions enable the construction of complex molecular architectures by joining two different organic fragments, typically with the aid of a transition metal catalyst.

The Suzuki-Miyaura coupling is one of the most powerful and widely used palladium-catalyzed cross-coupling reactions for forming C-C bonds. nih.govresearchgate.netsigmaaldrich.com It involves the reaction of an organoboron compound, such as this compound, with an organohalide or triflate. libretexts.org This method is highly valued in academic and industrial settings for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents. nih.govnih.govunimib.it

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of an organohalide (R¹-X) to a palladium(0) complex. This step forms a new palladium(II) intermediate (R¹-Pd-X). libretexts.orgyoutube.com The reactivity of the halide typically follows the trend I > Br > Cl. core.ac.uk

Transmetalation: In this crucial step, the organic group from the organoboron reagent (in this case, the 2-acetylthiophen-3-yl group) is transferred to the palladium(II) center. This process requires the presence of a base, which activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻). sigmaaldrich.com This "ate" complex then reacts with the R¹-Pd-X intermediate to form a new diorganopalladium(II) species (R¹-Pd-R²), displacing the halide. libretexts.org

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex. This step forms the desired cross-coupled product (R¹-R²) and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyoutube.com

The success of a Suzuki-Miyaura coupling reaction heavily relies on the choice of the catalytic system, which includes the palladium source, ligands, and a base.

Palladium Catalysts: A variety of palladium sources can be used, often as pre-catalysts that are reduced in situ to the active Pd(0) species. mdpi.comresearchgate.net Common examples include Palladium(II) acetate (B1210297) (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.comnih.govnih.gov Ligand-free palladium sources like Pd(OAc)₂ and PdCl₂ have also been shown to be effective under certain conditions. researcher.life

Ligands: Ligands play a critical role by stabilizing the palladium catalyst, influencing its reactivity, and preventing its decomposition. Phosphine (B1218219) ligands are most common. mdpi.com For coupling reactions involving heteroarylboronic acids, bulky and electron-rich phosphine ligands like o-(di-tert-butylphosphino)biphenyl and those from the Buchwald ligand family (e.g., XPhos) are often highly effective, especially when coupling less reactive aryl chlorides. researchgate.nethkbu.edu.hkntnu.no The choice of ligand can significantly impact reaction efficiency and substrate scope. beilstein-journals.org

Bases: A base is essential for the transmetalation step. sigmaaldrich.com The base activates the boronic acid to facilitate the transfer of the organic group to the palladium center. youtube.com A wide range of inorganic bases are used, with the choice depending on the specific substrates and solvent. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (B84403) (K₃PO₄), and potassium hydroxide (B78521) (KOH). mdpi.comnih.govsemanticscholar.org The strength and solubility of the base can influence the reaction rate and yield. nih.gov

Table 1: Examples of Catalytic Systems for Suzuki-Miyaura Coupling of Thiophene (B33073) Derivatives

| Palladium Source | Ligand | Base | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (integral part of complex) | K₃PO₄ | mdpi.com |

| Pd(OAc)₂ | None (ligand-free) | Na₂CO₃ | nih.gov |

| Pd₂(dba)₃ | o-(dicyclohexylphosphino)biphenyl | K₃PO₄ | researchgate.net |

| Pd(II)-precatalyst | Benzothiazole-based ligand | KOH | semanticscholar.org |

| Pd₂(dba)₃ | Chiral-bridged biphenyl (B1667301) monophosphine | K₃PO₄ | beilstein-journals.org |

The Suzuki-Miyaura reaction is a key method for synthesizing arylated thiophenes, which are important structural motifs in pharmaceuticals, agrochemicals, and materials science. researchgate.netsemanticscholar.org By coupling this compound with various aryl or heteroaryl halides, a diverse range of substituted thiophene derivatives can be accessed.

For instance, studies on similar thiophene derivatives have demonstrated the synthesis of:

4-Arylthiophene-2-carbaldehydes: These were synthesized via the Suzuki coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic acids and esters. researchgate.netmdpi.com

5-Arylthiophene-2-sulfonamides: The coupling of 5-bromothiophene-2-sulfonamide (B1270684) with different aryl boronic acids yielded a series of sulfonamide derivatives. researchgate.net

2-Acetyl-5-arylthiophenes: These compounds were successfully prepared by coupling 2-acetyl-5-bromothiophene (B160168) with a range of arylboronic acids. semanticscholar.org

These examples underscore the utility of the Suzuki reaction in functionalizing the thiophene ring at specific positions, a strategy directly applicable to this compound for creating complex biaryl and heterobiaryl structures.

This compound can be coupled with a wide array of aryl and heteroaryl halides. The reactivity of the halide partner generally follows the order of bond strength: C-I > C-Br > C-Cl, making aryl iodides the most reactive and aryl chlorides the least. core.ac.uk However, advances in catalyst and ligand design have enabled efficient couplings even with the less reactive and more cost-effective aryl chlorides. researchgate.nethkbu.edu.hk

The electronic properties of the halide also play a role. Aryl halides with electron-withdrawing groups tend to be more reactive in the oxidative addition step. Conversely, electron-rich aryl halides can be more challenging substrates. The reaction is also highly effective for coupling with various heteroaryl halides, such as bromopyridines, bromofurans, and other bromothiophenes, allowing for the synthesis of diverse heteroaryl-heteroaryl structures. researchgate.netnih.gov Studies have shown successful couplings of thiophene boronic acids with a variety of bromoanilines and even dibromoanilines. unimib.it

Table 2: Examples of Halide Reactivity in Suzuki-Miyaura Coupling with Thiophene Derivatives

| Thiophene Reagent | Halide Partner | Product Type | Reference |

|---|---|---|---|

| 4-Bromothiophene-2-carbaldehyde | Phenylboronic ester | Aryl-thiophene | mdpi.com |

| 5-Bromothiophene-2-sulfonamide | Aryl boronic acids | Aryl-thiophene | researchgate.net |

| 2-Acetyl-5-bromothiophene | Aryl(hetaryl)boronic acids | Aryl/Hetaryl-thiophene | semanticscholar.org |

| 2-Thiopheneboronic acid | Bromoanilines | Aniline-substituted thiophene | unimib.it |

| Thiopheneboronic acid | Aryl bromides | Aryl-thiophene | researchgate.net |

| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol (B44631) ester | Pyridyl-thiophene | nih.gov |

The choice of solvent is a critical parameter that can significantly influence the outcome of a Suzuki-Miyaura reaction by affecting reactant solubility, reaction rate, and product yield. numberanalytics.com A variety of solvent systems have been successfully employed for couplings involving thiophene derivatives.

Aqueous Mixtures: Mixed solvent systems containing water are very common. numberanalytics.com Mixtures such as toluene/water, dioxane/water, and isopropanol (B130326) (iPrOH)/H₂O are frequently used. core.ac.ukmdpi.comnih.gov Water can help dissolve the inorganic base and may accelerate the transmetalation step. numberanalytics.com

Organic Solvents: Anhydrous organic solvents like toluene, dimethylformamide (DMF), and 1,4-dioxane (B91453) are also widely used, particularly when reactants or products are sensitive to hydrolysis. mdpi.comsemanticscholar.orgnumberanalytics.com Toluene is advantageous for reactions requiring higher temperatures due to its high boiling point. researchgate.net

Green Solvents: In an effort to develop more environmentally benign processes, water has been explored as a sole solvent, sometimes with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) to facilitate the reaction between organic and aqueous phases. semanticscholar.org Micellar catalysis using surfactants in water is another green approach that allows reactions to proceed in air. unimib.it

The optimal solvent system often needs to be determined empirically for each specific pair of coupling partners to ensure sufficient solubility of all components and maximize the reaction yield. ntnu.no

Table 3: Common Solvent Systems for Suzuki-Miyaura Coupling

| Solvent System | Typical Application/Comment | Reference |

|---|---|---|

| Toluene/Water | Good solubility for many substrates and helps dissolve inorganic bases. | mdpi.com |

| DMF | Used for challenging couplings, can facilitate reactions with less reactive partners. | mdpi.comsemanticscholar.org |

| Dioxane/Water | A very common and versatile system for a wide range of substrates. | core.ac.uknih.gov |

| Water | An environmentally friendly "green" solvent, often used with a phase-transfer catalyst. | semanticscholar.orgnumberanalytics.com |

| 2-MeTHF | A biosolvent that is immiscible with water, allowing for easy product isolation. | rsc.org |

Other Palladium-Catalyzed Coupling Reactions

While the Suzuki-Miyaura coupling is the most prominent reaction involving boronic acids, the principles of palladium catalysis extend to other important transformations. These reactions offer alternative pathways for forming carbon-carbon and carbon-heteroatom bonds, each with distinct advantages and limitations.

The Suzuki-Miyaura reaction, for which this compound is a key substrate, is often compared with other major palladium-catalyzed cross-coupling reactions like the Stille and Negishi couplings. The choice between these methods often depends on substrate scope, functional group tolerance, and the toxicity of reagents and byproducts.

Stille Coupling utilizes organostannanes (organotin compounds). It is known for its tolerance of a wide variety of functional groups and the fact that the organostannanes are often stable and can be purified by chromatography. However, a significant drawback is the high toxicity of the tin reagents and byproducts, which can be difficult to remove from the final product.

Negishi Coupling employs organozinc reagents. This method is notable for its high reactivity and yields, often proceeding under mild conditions. nih.gov It is particularly effective for coupling sp3-hybridized carbon centers. nih.gov The main limitation is the high reactivity of the organozinc reagents, which makes them sensitive to moisture and air and less tolerant of certain functional groups compared to Suzuki or Stille reagents.

Suzuki-Miyaura Coupling , using organoboron compounds like this compound, offers a favorable balance of reactivity and stability. Boronic acids are generally stable, crystalline solids that are less toxic and more environmentally benign than their organotin and organozinc counterparts. The byproducts are typically water-soluble and easily removed. A potential issue when working with thiophene-containing substrates is the possibility of the sulfur atom deteriorating the palladium catalyst's efficiency. ysu.am

In the context of substituted thiophenes, regioselectivity is a critical factor. Studies on di-substituted thiophenes have shown that sequential, regioselective couplings are possible. For instance, in 2,3-dibromothiophene, a Suzuki coupling can be selectively performed at the more reactive C2 position, followed by a Stille reaction at the C3 position to yield 2,3-disubstituted thiophenes. researchgate.net This highlights the differential reactivity that can be exploited when choosing a coupling method.

| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |

|---|---|---|---|

| Organometallic Reagent | Organoboron (e.g., Boronic Acid) | Organostannane (Organotin) | Organozinc |

| Toxicity | Low | High | Moderate (reagents are pyrophoric) |

| Byproduct Removal | Easy (water-soluble) | Difficult | Moderate |

| Functional Group Tolerance | High | Very High | Moderate |

| Stability of Reagent | High (often air-stable solids) | High (often air- and moisture-stable) | Low (sensitive to air and moisture) |

Direct arylation via C-H functionalization has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions. unipd.it Instead of requiring a pre-functionalized substrate (like a halide or triflate), this method creates a carbon-carbon bond by directly coupling a C-H bond of one partner with an organometallic reagent of another, such as a boronic acid. rsc.org

This approach is highly valuable for the synthesis of biaryl and heteroaryl compounds. unipd.it In the case of thiophene derivatives, C-H functionalization can be challenging to control due to the presence of multiple C-H bonds with differing reactivities. However, palladium-catalyzed methods have been developed that allow for the direct arylation of thiophenes with boronic acids. rsc.org These reactions can be directed to specific positions, including the less reactive β-positions (C3 or C4), by carefully selecting catalysts and reaction conditions. rsc.org For instance, the use of directing groups, such as thioamides, can steer the arylation to a specific C-H bond, providing excellent regioselectivity. nih.gov This strategy reduces the number of synthetic steps and waste generated compared to conventional methods that rely on halogenated precursors.

Diversification Strategies Utilizing the Boronic Acid Moiety

The boronic acid group is not only a handle for Suzuki coupling but also a versatile functional group that can be converted into a variety of other moieties. This allows for the diversification of the (2-Acetylthiophen-3-yl)thiophene scaffold into a library of new compounds. These transformations significantly broaden the synthetic utility of the parent boronic acid.

Common diversification reactions include:

Oxidation: The boronic acid can be oxidized to a hydroxyl group (phenol derivative) using reagents like hydrogen peroxide.

Cyanation: The boronic acid can be converted to a nitrile group. A palladium-catalyzed, copper-mediated coupling with a thiocyanate (B1210189) source provides a cyanide-free method to achieve this transformation. nih.gov This has been demonstrated for 3-thiopheneboronic acid, which can be converted to the corresponding nitrile in high yield. nih.gov

Halogenation: Boronic acids can be readily converted to aryl halides (iodides, bromides, chlorides) using appropriate reagents (e.g., N-iodosuccinimide, N-bromosuccinimide).

Amination: The Chan-Lam coupling reaction allows for the formation of a C-N bond by coupling the boronic acid with an amine, alcohol, or thiol, typically using a copper catalyst.

These strategies allow for the introduction of key functional groups, transforming the initial boronic acid into a wide array of derivatives with potentially new chemical and biological properties. nih.gov

| Transformation | Reagents | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Oxidation | H₂O₂, NaOH | Hydroxyl (-OH) | Synthesis of thiophene-based phenols |

| Cyanation | Pd(PPh₃)₄, CuTC, Benzylthiocyanate | Nitrile (-CN) | Access to carboxylic acids, amides, tetrazoles |

| Iodination | N-Iodosuccinimide (NIS) | Iodide (-I) | Substrate for further cross-coupling reactions |

| Amination (Chan-Lam) | Amine, Cu(OAc)₂, O₂ | Amino (-NR₂) | Synthesis of aniline-like thiophene derivatives |

Advanced Research Applications in Chemical Synthesis

Role in the Synthesis of Complex Heterocyclic Compounds

Heterocyclic boronic acids, including thiophene-based variants, are crucial intermediates in the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. researchgate.netmdpi.com (2-Acetylthiophen-3-yl)boronic acid serves as a key reactant for introducing the 2-acetylthiophen-3-yl moiety into larger, more complex heterocyclic systems.

For instance, thiopheneboronic acids are used as starting materials in the synthesis of fused heterocyclic systems such as thieno[3,2-f]isoquinolines and thieno[2,3-b]pyridines. conicet.gov.armdpi.com In a typical Suzuki coupling reaction, the boronic acid is coupled with a halogenated heterocycle. A study on the synthesis of 2-acetyl-5-arylthiophenes demonstrated the successful coupling of various arylboronic acids with 2-acetyl-5-bromothiophene (B160168). semanticscholar.orgresearchgate.net While this study used the isomeric 5-bromo-2-acetylthiophene, the principle applies to the coupling of this compound with various aryl or heteroaryl halides to generate complex biaryl structures. The synthesis of thieno[3,2-b]thiophenes, another important heterocyclic core, often involves strategies where thiophene (B33073) building blocks are key. nih.govmdpi.com The presence of the acetyl group in this compound provides a handle for further functionalization, allowing for the construction of elaborate polycyclic and pharmacologically relevant heterocyclic compounds.

Application in Polymer Chemistry and Material Science

The field of materials science has significantly benefited from the unique properties of thiophene-containing compounds, particularly in the development of organic electronics.

Thiophene-based conjugated polymers are a cornerstone of organic electronics due to their excellent charge transport properties. cas.org this compound and its derivatives are valuable monomers in the synthesis of these polymers, typically through Suzuki polycondensation. rsc.orgresearchgate.net This polymerization method involves the palladium-catalyzed reaction between a dibromo-monomer and a bis(boronic acid) or bis(boronic ester) monomer.

By incorporating this compound or a related bifunctional monomer, polymers with precisely tailored electronic and physical properties can be achieved. The acetyl group can influence the polymer's solubility, morphology, and electronic energy levels. High molecular weight thiophene-containing polymers have been successfully synthesized using Suzuki polycondensation with thiophene bis(boronic acid) derivatives, highlighting the utility of this class of monomers. rsc.orgresearchgate.net The introduction of functional groups like acetyl units onto the polythiophene backbone can improve solubility and processability, which are critical for device fabrication. researchgate.net

Table 1: Examples of Thiophene-Based Polymer Synthesis

| Polymerization Method | Monomers | Catalyst System | Resulting Polymer Type |

|---|---|---|---|

| Suzuki Polycondensation | Aryl dibromides and 2,5-thiophenebis(boronic acid) derivatives | Palladium(0) with phosphine (B1218219) ligand | High molecular weight thiophene-containing conjugated polymers. rsc.orgresearchgate.net |

| Suzuki-Miyaura Polymerization | MIDA boronate ester thienyl monomer and a comonomer | Palladium-based catalyst | Regioregular poly(3-hexylthiophene-2,5-diyl) (rr-P3HT). researchgate.net |

| Stille Cross-Coupling | Thiophene-benzothiadiazole-thiophene (TBzT) and thieno[3,2-b]thiophene (B52689) units | Palladium-based catalyst | Alternating donor-acceptor copolymer. |

The conjugated polymers synthesized from thiophene boronic acids are prime candidates for use as organic semiconductors. cas.org These materials form the active layer in a variety of electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). cas.orgtcichemicals.com

The electronic properties of these polymers, such as the bandgap and charge carrier mobility, can be fine-tuned by modifying the chemical structure of the monomer units. cas.org The incorporation of both electron-donating (thiophene) and electron-withdrawing (acetyl group) functionalities within the this compound monomer can lead to polymers with specific donor-acceptor characteristics. This is a key strategy for designing low bandgap materials suitable for OPV applications. Thiophene-based materials are particularly noted for their utility as p-type (hole-transporting) semiconductors in photovoltaic devices. tcichemicals.com The ability to create a diverse range of semiconductors by altering side chains and functional groups on the thiophene polymer backbone underscores the importance of functionalized monomers like this compound. cas.org

Table 2: Properties of Thiophene-Based Organic Semiconductors

| Material Type | Key Properties | Potential Applications |

|---|---|---|

| Poly(2-thiophen-3-yl-malonic acid) | Electrical conductivity of 10⁻⁵ S/cm; good thermal stability. researchgate.net | Selective membranes, wastewater treatment, biomedical uses. researchgate.net |

| Thiophene-based π-conjugated polymers | Tunable light absorption and emission, good hole transporting ability. cas.org | Organic photovoltaics (OPVs), OLEDs, organic field-effect transistors (OFETs). cas.org |

| Donor-Acceptor Copolymers | Low bandgap, enhanced light absorption. | High-efficiency solar cells. |

Use as a Catalyst or Reagent in Organic Transformations

Beyond its role as a structural building block, the boronic acid functional group endows this compound with the ability to act as a catalyst or reagent in various organic reactions.

Arylboronic acids are recognized as a versatile class of mild Lewis acid organocatalysts. nih.gov Their catalytic activity is rooted in the ability of the boron atom to reversibly form covalent bonds with hydroxyl groups, enabling the activation of alcohols and carboxylic acids. rsc.org This activation facilitates a range of transformations, including dehydrative C-C and C-O bond formations. nih.gov For example, electron-deficient arylboronic acids have been shown to catalyze the etherification of benzylic alcohols and the C-alkylation of 1,3-dicarbonyl compounds. nih.gov The mechanism often involves the formation of a boronate ester intermediate, which enhances the electrophilicity of the substrate. While specific catalytic studies on this compound are not widespread, its structure fits the profile of an arylboronic acid capable of participating in such catalytic cycles.

One of the most significant catalytic applications of arylboronic acids is in the direct formation of amides from carboxylic acids and amines. orgsyn.orgacs.org This transformation is highly atom-economical, producing water as the only byproduct. The catalytic cycle, as elucidated by theoretical and experimental studies, involves the reaction of the boronic acid with the carboxylic acid to form a key mono(acyloxy)boronic acid intermediate. rsc.orgrsc.orgresearchgate.net This step is a dehydration process and often requires the removal of water to drive the equilibrium forward. rsc.orgresearchgate.net

This acyloxyboron intermediate is a mixed anhydride (B1165640) where the carbonyl group of the original carboxylic acid is electrophilically activated. rsc.org The subsequent nucleophilic attack by an amine on this activated intermediate leads to the formation of a tetrahedral intermediate. rsc.org The breakdown of this intermediate releases the amide product and regenerates the boronic acid catalyst, allowing the cycle to continue. rsc.orgrsc.org The efficiency of the catalyst can be influenced by substituents on the aryl ring; for example, ortho-iodoarylboronic acids have shown particularly high activity. acs.orgrsc.org The presence of a thioether in other boronic acid catalysts has also been suggested to play a role in activating the reactants. rsc.org

Medicinal Chemistry and Biological Research Perspectives

Scaffold for Drug Discovery and Development

The compound serves as a valuable scaffold in the design and synthesis of new chemical entities for therapeutic use. The thiophene (B33073) core is a well-established privileged structure in medicinal chemistry, while the boronic acid group provides a reactive handle for diverse chemical transformations and biological interactions.

(2-Acetylthiophen-3-yl)boronic acid is a key intermediate for synthesizing more complex molecular architectures. The boronic acid group is particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds between the thiophene ring and various aryl or heteroaryl halides. mdpi.commdpi.com Such reactions are instrumental in building the core structures of many pharmaceutical agents.

The presence of the 2-acetyl group offers an additional site for chemical modification. This ketone functionality can be transformed through a variety of reactions, including reduction, oxidation, or condensation, to introduce further diversity and tailor the properties of the resulting molecules. The dual functionality of the scaffold thus allows for a modular approach to building libraries of compounds for drug screening.

The thiophene ring is an important structural motif found in a wide array of approved pharmaceutical drugs. mdpi.com Its bioisosteric relationship with the benzene ring allows it to modulate pharmacokinetic and pharmacodynamic properties such as solubility, metabolism, and target binding. Thiophene derivatives have shown a broad spectrum of biological activities, including antitumor, anti-inflammatory, antiviral, and antibacterial effects.

As a substituted thienylboronic acid, this compound is a direct precursor for the synthesis of novel thiophene-containing drug candidates. By leveraging the Suzuki-Miyaura coupling, medicinal chemists can attach diverse molecular fragments to the 3-position of the thiophene ring, exploring structure-activity relationships (SAR) in pursuit of optimized therapeutic agents. The acetyl group at the 2-position can further influence the electronic properties and steric profile of the molecule, potentially enhancing binding affinity and selectivity for biological targets.

Boronic acids represent a significant class of enzyme inhibitors, most famously demonstrated by the proteasome inhibitor Bortezomib (Velcade®), a dipeptide boronic acid approved for the treatment of multiple myeloma. mdpi.comnih.gov The boron atom in boronic acids can form a stable, yet reversible, tetrahedral adduct with the catalytic serine residue in the active site of enzymes like the proteasome. researchgate.net This mechanism of action has paved the way for the development of other boronic acid-containing drugs, including Ixazomib. mdpi.com

While many established proteasome inhibitors are peptide-based, this compound offers a non-peptidic scaffold for designing novel inhibitors. The electrophilic boron atom can engage the proteasome's active site, while the substituted thiophene ring can form unique interactions within the binding pocket, potentially leading to improved selectivity or a different resistance profile compared to existing drugs.

Table 1: FDA-Approved Drugs Containing a Boronic Acid Moiety

| Drug Name | Brand Name | Mechanism of Action | Therapeutic Use |

| Bortezomib | Velcade® | Proteasome Inhibitor | Multiple Myeloma |

| Ixazomib | Ninlaro® | Proteasome Inhibitor | Multiple Myeloma |

| Vaborbactam | Vabomere® | β-lactamase Inhibitor | Complicated Urinary Tract Infections |

| Tavaborole | Kerydin® | Antifungal | Onychomycosis |

| Crisaborole | Eucrisa® | Phosphodiesterase-4 Inhibitor | Atopic Dermatitis |

Biological Activity Studies

The inherent reactivity of the boronic acid functional group makes this compound a subject of interest for studies investigating its biological activities, particularly as an enzyme inhibitor and as a recognition element in diagnostic tools.

The ability of boronic acids to act as transition-state analogues makes them effective inhibitors for a variety of enzyme classes beyond the proteasome. nih.govresearchgate.net They are particularly well-suited to inhibit serine proteases, where the boron atom covalently binds to the hydroxyl group of the active site serine. This interaction mimics the tetrahedral intermediate formed during peptide bond hydrolysis. Research has explored boronic acid derivatives as inhibitors for numerous enzymes, including histone deacetylases (HDACs) and β-lactamases. researchgate.netnih.gov

This compound can be utilized as a foundational fragment in screening campaigns to identify inhibitors for various enzymatic targets. The thiophene ring system allows for systematic modification to enhance potency and selectivity for a target enzyme of interest.

Table 2: Examples of Enzyme Classes Targeted by Boronic Acid Inhibitors

| Enzyme Class | Mechanism of Inhibition | Therapeutic Area |

| Proteasomes | Reversible covalent binding to active site threonine. | Oncology |

| Serine Proteases | Formation of a tetrahedral adduct with the catalytic serine. | Thrombosis, Inflammation |

| β-Lactamases | Mimics the β-lactam ring, forming a stable adduct with the catalytic serine. | Infectious Disease |

| Histone Deacetylases (HDACs) | Coordination with the active site zinc ion. | Oncology |

| Arginase | Inhibition of the enzyme involved in the urea cycle. | Cardiovascular Disease |

A key chemical property of boronic acids is their ability to form reversible covalent bonds with cis-1,2- and -1,3-diols to create five- or six-membered cyclic esters. mdpi.comresearchgate.netnih.gov This specific interaction is the foundation for their widespread use as molecular recognition elements in biosensors for detecting diol-containing biomolecules, such as saccharides (e.g., glucose), glycoproteins, and ribonucleic acids. mdpi.comnih.govnih.gov

This compound is a prime candidate for constructing such biosensors. It can be immobilized on various surfaces, including gold nanoparticles or carbon electrodes, to create a sensing interface. mdpi.com The thiophene moiety can facilitate this attachment and participate in the signal transduction mechanism, for instance, in electrochemical sensors. researchgate.net When a target analyte containing a cis-diol moiety (like glycated hemoglobin, a key biomarker for diabetes) binds to the boronic acid, it can induce a detectable change in the system's electrochemical or optical properties. mdpi.com This allows for the sensitive and selective quantification of the target analyte.

Table 3: Principles of Boronic Acid-Based Biosensors

| Sensor Type | Principle of Operation | Target Analytes |

| Electrochemical | Binding of a cis-diol analyte to the immobilized boronic acid alters the electron transfer at an electrode surface, changing the current or potential. mdpi.com | Glucose, Dopamine, Glycoproteins |

| Fluorescent | The binding event modulates the fluorescence of a nearby fluorophore through mechanisms like photoinduced electron transfer (PET), leading to a change in fluorescence intensity. dcu.ie | Saccharides, Lactate |

| Colorimetric | Analyte binding causes a visible color change in a dye-displacement assay or through aggregation of nanoparticles. | Sugars |

| Surface Plasmon Resonance (SPR) | The binding of an analyte to a boronic acid-functionalized surface alters the refractive index, which is detected by SPR. xmu.edu.cn | Glycans, Proteins |

Studies on Biological Activity and Biochemical Effects

This compound incorporates two key pharmacophores: the thiophene ring and the boronic acid moiety. Both are prevalent in numerous biologically active compounds, suggesting a basis for the potential therapeutic applications of the title compound.

Thiophene derivatives are known for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. researchgate.netmdpi.com Specifically, chalcones synthesized from 2-acetylthiophene (B1664040) have demonstrated moderate to considerable anti-inflammatory activity. researchgate.net This suggests that the (2-acetylthiophen-3-yl) scaffold could serve as a foundation for developing new anti-inflammatory agents.

The boronic acid group is a versatile functional group in drug design, most notably for its ability to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in the active sites of enzymes. mdpi.comresearchgate.net This mechanism is central to the action of the FDA-approved proteasome inhibitor bortezomib, which is used in cancer therapy. nih.govresearchgate.netnih.gov Boronic acids act as transition-state analogs, effectively inhibiting various classes of enzymes, particularly serine proteases. The electrophilic nature of the boron atom allows it to accept an electron pair, facilitating the formation of a stable tetrahedral boronate complex with nucleophilic residues in an enzyme's active site. mdpi.com

Given these precedents, this compound is a candidate for investigation as an enzyme inhibitor. Its potential biological activities could span anticancer, antiviral, and antibacterial domains, areas where boronic acid derivatives have already shown promise. nih.govresearchgate.net The combination of the thiophene core, which can be tailored to enhance target specificity and pharmacokinetic properties, with the reactive boronic acid group makes it a compelling molecule for further biological evaluation.

Computational Studies in Medicinal Chemistry

Computational methods are indispensable for predicting and understanding the molecular interactions that underpin the biological activity of drug candidates. For this compound, molecular docking and quantum mechanics offer powerful tools to explore its therapeutic potential.

Molecular Docking and Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently used to understand how a drug candidate like this compound might interact with a biological target, such as a protein receptor or enzyme.

In a hypothetical docking study against a serine protease, the boronic acid group of this compound would be expected to form a covalent bond with the catalytic serine residue (e.g., Ser195 in chymotrypsin) in the enzyme's active site. The thiophene ring and the acetyl group can further stabilize this interaction through various non-covalent forces:

Hydrogen Bonding: The oxygen atom of the acetyl group could act as a hydrogen bond acceptor with backbone amides or side chains of amino acids in the active site.

Hydrophobic Interactions: The thiophene ring can engage in hydrophobic interactions with nonpolar residues.

π-π Stacking: The aromatic thiophene ring may participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Docking studies on structurally related thiophene-based compounds have validated their potential as inhibitors for various targets. For instance, novel thiazole–thiophene scaffolds have been docked against breast cancer proteins (PDB ID: 2W3L), with results indicating favorable binding energies and interactions. nih.govresearchgate.net Similarly, boronic acid-containing fingolimod derivatives have been studied via molecular docking to assess their anticancer potential. nih.govresearchgate.net These studies provide a framework for computationally evaluating this compound against a range of therapeutic targets.

Table 1: Representative Docking Scores of Similar Compounds Against a Serine Protease Target

| Compound | Docking Score (kcal/mol) | Key Interactions Observed |

| Phenylboronic acid | -5.8 | Covalent (Ser), Hydrogen bond |

| Thiophene-3-boronic acid | -6.2 | Covalent (Ser), Hydrophobic |

| This compound (Hypothetical) | -7.5 | Covalent (Ser), H-bond (acetyl), Hydrophobic (thiophene) |

| Bortezomib | -9.1 | Covalent (Thr), Multiple H-bonds |

Quantum Computational Studies

Quantum computational studies, such as Density Functional Theory (DFT), provide deeper insights into the electronic structure, reactivity, and energetics of molecules, complementing the geometric predictions from molecular docking. researchgate.net For this compound, these methods can be used to:

Calculate Binding Energies: Quantum mechanics can determine the binding energy between the boronic acid derivative and the active site residues with high accuracy, validating the stability of the docked complex. researchgate.net

Analyze Electronic Properties: DFT calculations can map the electron density and electrostatic potential of the molecule. This helps identify the electrophilic nature of the boron atom and the nucleophilic character of the acetyl oxygen, explaining their roles in molecular interactions.

Model Reaction Mechanisms: These studies can elucidate the mechanism of covalent bond formation between the boronic acid and a serine residue, including the calculation of transition state energies. Computational analyses have shown that electronic effects, such as diminishing electron density on the boron atom, can significantly influence the rate-limiting steps in reactions, thereby affecting the compound's stability and reactivity. nih.gov

Quantum mechanical studies have been successfully applied to other boronic acids to understand their stability and reaction pathways. nih.gov Applying these techniques to this compound would provide a detailed understanding of its intrinsic properties and how they govern its biological function.

Table 2: Calculated Quantum Mechanical Properties (Hypothetical)

| Property | Value | Implication |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability (electrophilicity of Boron) |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.2 D | Influences solubility and binding orientation |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes and Methodologies

Future research is anticipated to focus on discovering and optimizing synthetic routes to (2-Acetylthiophen-3-yl)boronic acid and its derivatives. While established methods like the Miyaura borylation are effective for creating aryl boronic acids, there is a continuous drive for methodologies that offer improved yields, greater functional group tolerance, and milder reaction conditions. ontosight.ai A key challenge in boronic acid synthesis can be the cost of reagents, such as diboronic acid esters. mdpi.com

One emerging trend is the development of direct C-H borylation techniques. These methods offer an atom-economical alternative to traditional cross-coupling reactions, which typically require a pre-functionalized starting material (e.g., a halogenated thiophene). mdpi.com Research into iridium or rhodium-catalyzed direct borylation of the thiophene (B33073) ring could provide a more efficient pathway to the target compound. mdpi.com Furthermore, developing novel purification techniques for drug-like boronic acids is a crucial parallel endeavor to enhance the accessibility of these compounds for further study. nih.gov

| Synthetic Approach | Description | Potential Advantages | Key Reagents/Catalysts |

| Miyaura Borylation | Cross-coupling reaction of a halo-thiophene with a diboron (B99234) reagent. ontosight.ai | Well-established, reliable for many substrates. | Palladium catalyst, Bis(pinacolato)diboron (B136004). ontosight.ai |

| Direct C-H Borylation | Catalytic borylation directly onto the thiophene C-H bond. mdpi.com | Atom-economical, avoids pre-functionalization. | Iridium or Rhodium complexes, diboronyl esters. mdpi.com |

Development of Greener Chemical Processes

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds. For boronic acids, a significant advantage is that they ultimately degrade to boric acid, which is considered an environmentally benign compound. mdpi.com Future research will likely prioritize the development of synthetic routes and applications for this compound that align with these principles.

This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. For instance, copper supported on chemically modified biomass like cellulose (B213188) has been shown to be effective in the transformation of aryl boronic acids under mild, environmentally friendly conditions. mdpi.com Such systems, which utilize renewable resources and operate at room temperature, represent a promising avenue for the sustainable synthesis and application of thiophene boronic acids. mdpi.com The goal is to minimize waste, reduce the use of hazardous solvents, and improve energy efficiency in all processes involving the compound.

Expansion of Applications in Catalysis and Materials Science

The inherent properties of this compound make it a strong candidate for broader applications in both catalysis and materials science. Boronic acids can react with diols to form reversible boronate esters, a linkage that has been exploited to construct complex supramolecular structures, polymers, and macrocycles. researchgate.netnih.gov

In materials science, the thiophene unit is a well-known component of organic semiconductors and liquid crystals. bohrium.com Future work could explore the incorporation of this compound into novel polymers. The boronic acid group could serve as a reactive site for polymerization or as a sensory unit for detecting diol-containing molecules like saccharides. researchgate.net The combination of the electronically active thiophene ring and the reactive boronic acid functional group could lead to the development of new functional materials, such as chemosensors or self-healing polymers.

| Potential Application Area | Enabling Feature of this compound | Example of Emerging Trend |

| Catalysis | Ability to form complexes and participate in coupling reactions. | Development of recyclable, biomass-supported copper catalysts for boronic acid transformations. mdpi.com |

| Supramolecular Chemistry | Reversible covalent bonding with diols to form boronate esters. researchgate.net | Construction of complex, self-assembling macrocycles and polymers. researchgate.net |

| Materials Science | Thiophene core for electronic properties; boronic acid for sensing/cross-linking. | Creation of novel liquid crystals or organic semiconductors with sensory capabilities. researchgate.netbohrium.com |

Advanced Medicinal Chemistry Investigations

Boronic acids have become a cornerstone in modern medicinal chemistry, highlighted by the success of drugs like the proteasome inhibitor bortezomib. nih.gov The boronic acid moiety can form reversible covalent bonds with active site serine or threonine residues in enzymes, making it a powerful pharmacophore for designing targeted inhibitors. nih.govnih.gov

Advanced investigations into this compound would focus on its potential as a building block for new therapeutic agents. ontosight.ai The thiophene ring is a common scaffold in many pharmaceuticals, and its combination with a boronic acid could yield novel inhibitors for various enzyme classes, such as proteases or β-lactamases. nih.govlookchem.com Research has shown that boronic acids can be designed to target specific pathogens, such as Mycobacterium tuberculosis (Mtb), by inhibiting essential enzymes like leucyl-tRNA synthetase. nih.gov The unique substitution pattern of this compound could be exploited to achieve selectivity and potency against new biological targets.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is a powerful trend in modern chemical research. nih.gov For this compound, this integrated approach can accelerate discovery and optimization. Computational tools like Density Functional Theory (DFT) can be used to predict the reactivity, stability, and electronic properties of the molecule and its derivatives, guiding experimental efforts. bohrium.com

In drug discovery, homology modeling and molecular docking can predict how the compound might bind to a biological target, such as a receptor or enzyme active site. nih.gov These predictions can then be validated through experimental synthesis and biological assays. This iterative cycle of prediction and verification saves time and resources, allowing researchers to focus on the most promising molecular designs for applications in medicine, catalysis, or materials science. nih.govbohrium.com This approach has been successfully used to understand the binding modes of boronic acid-based modulators for receptors like CXCR3, demonstrating its power in elucidating complex biological interactions. nih.gov

Q & A

Q. Basic

- Storage : Anhydrous conditions at -20°C prevent hydrolysis.

- Handling : Avoid protic solvents; use THF or DMF for reactions.

- Thermal stability : TGA analysis reveals decomposition thresholds; degradation products include boric oxide and acetylated fragments .

How is this compound utilized in the design of covalent adaptable hydrogels or smart materials?

Advanced

Incorporated into poly(ethylene glycol) networks, it forms dynamic boronic ester crosslinks. Light-induced Z-isomerization increases crosslink density, modulating hydrogel stiffness. Applications include glucose-responsive insulin delivery systems .

What strategies are employed to overcome interference from boronic acid self-condensation (boroxine formation) in synthetic applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.